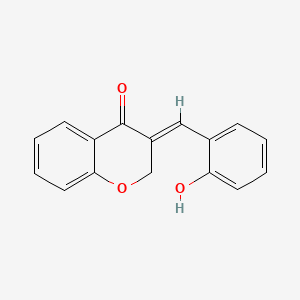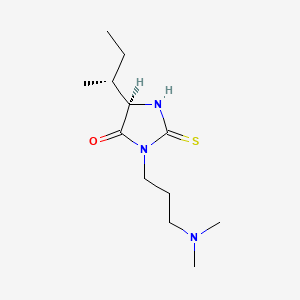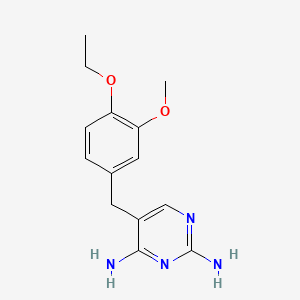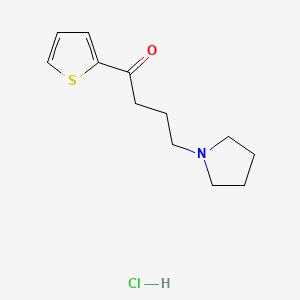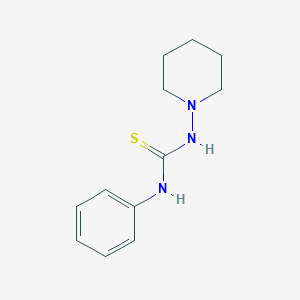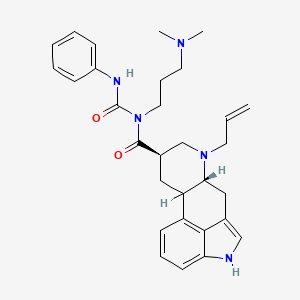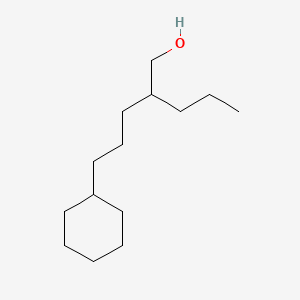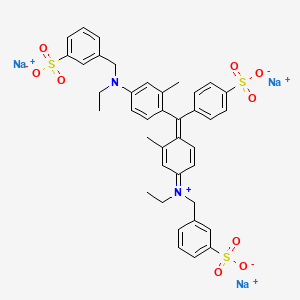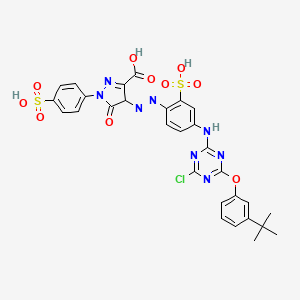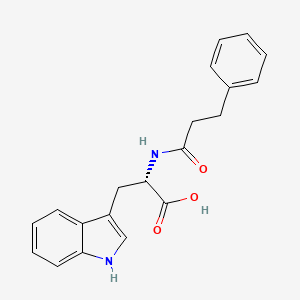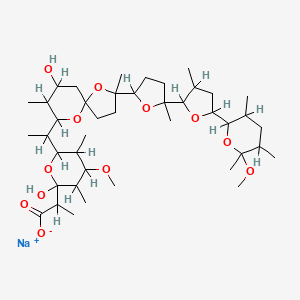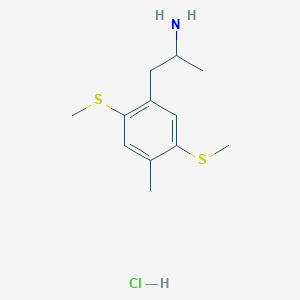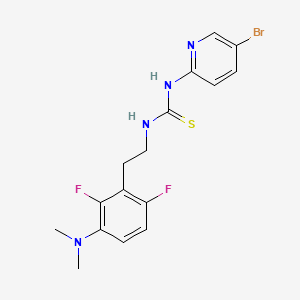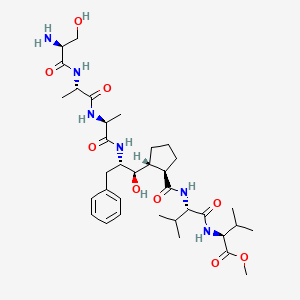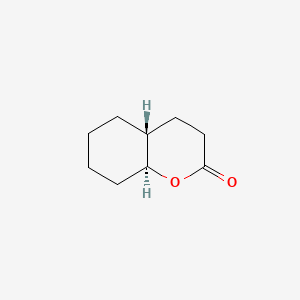
Octahydrocoumarin, trans-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydrocoumarin, trans-(-)-: is a chemical compound with the molecular formula C9H14O2 It is a derivative of coumarin, a naturally occurring compound found in many plants Octahydrocoumarin is known for its unique structure, which includes a bicyclic lactone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydrocoumarin typically involves the hydrogenation of coumarin. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the trans-(-)-isomer.
Industrial Production Methods: In an industrial setting, the production of octahydrocoumarin may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Octahydrocoumarin can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed are typically oxidized derivatives of the lactone ring.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced lactone derivatives.
Substitution: Substitution reactions can occur at the lactone ring, where nucleophiles such as amines or alcohols can replace hydrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions are typically derivatives of the lactone ring, which can have various functional groups attached, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Octahydrocoumarin is used as a building block in organic synthesis
Biology: In biological research, octahydrocoumarin derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds can serve as lead compounds for the development of new drugs.
Medicine: Octahydrocoumarin and its derivatives are investigated for their potential therapeutic applications. Research has shown that these compounds may have anti-inflammatory and antioxidant properties, making them candidates for drug development.
Industry: In the industrial sector, octahydrocoumarin is used as a fragrance ingredient in perfumes and cosmetics. Its pleasant odor and stability make it a valuable component in various consumer products.
Mécanisme D'action
The mechanism of action of octahydrocoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its functional groups. Research is ongoing to elucidate the detailed mechanisms by which octahydrocoumarin exerts its effects.
Comparaison Avec Des Composés Similaires
Coumarin: The parent compound of octahydrocoumarin, known for its fragrant properties and use in perfumes.
Hydrocoumarin: A partially hydrogenated derivative of coumarin with similar chemical properties.
Uniqueness: Octahydrocoumarin, trans-(-)-, stands out due to its fully hydrogenated bicyclic lactone structure, which imparts unique chemical properties and potential applications. Its stability and reactivity make it a valuable compound in various research and industrial fields.
Propriétés
Numéro CAS |
295324-36-6 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8+/m1/s1 |
Clé InChI |
MSFLYJIWLHSQLG-SFYZADRCSA-N |
SMILES isomérique |
C1CC[C@H]2[C@H](C1)CCC(=O)O2 |
SMILES canonique |
C1CCC2C(C1)CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


